3-Bromo-5-(methylthio)pyridine
Overview
Description
3-Bromo-5-(methylthio)pyridine is a chemical compound that is part of a broader class of bromopyridines, which are of significant interest in organic chemistry due to their utility as intermediates in the synthesis of various heterocyclic compounds. The presence of both bromo and methylthio substituents on the pyridine ring makes it a versatile precursor for further chemical transformations.
Synthesis Analysis
The synthesis of related bromopyridine derivatives often involves multi-step sequences starting from simple bromopyridines. For instance, 3-Arylthieno[2,3-b]pyridines are synthesized from 2-bromopyridines through a four-step process, with the key step being an iodine-mediated cyclization . Similarly, bromo(methylthio)pyridines, which are closely related to 3-Bromo-5-(methylthio)pyridine, are synthesized via a regiocontrolled nucleophilic aromatic substitution (SNAr) reaction using sodium methanethiolate (NaSMe) . These methods highlight the importance of halogenated pyridines as key precursors in the synthesis of more complex heterocyclic structures.
Molecular Structure Analysis
The molecular structure of bromopyridine derivatives can be elucidated using various spectroscopic techniques and computational methods. For example, novel pyridine derivatives have been characterized by X-ray diffraction (XRD) and density functional theory (DFT) calculations, with the results from both methods showing good correspondence . This suggests that similar analytical approaches could be applied to determine the molecular structure of 3-Bromo-5-(methylthio)pyridine.
Chemical Reactions Analysis
Bromopyridines are reactive intermediates that can undergo various chemical reactions. The presence of a bromine atom allows for further functionalization through carbon-carbon coupling reactions . Additionally, the reactivity of bromopyridines with secondary amines has been demonstrated, leading to the formation of amino-substituted derivatives . These reactions are indicative of the potential transformations that 3-Bromo-5-(methylthio)pyridine could undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromopyridine derivatives can be inferred from related compounds. For instance, the crystal structure of a thieno[2,3-b]pyridine derivative has been determined, showing intermolecular and intramolecular hydrogen bonding, which could influence the compound's solubility and stability . Additionally, the electronic and nonlinear optical properties of bromopyridine derivatives have been studied using DFT, indicating potential bioactivity and greater nonlinear optical properties than urea due to conjugation effects .
Scientific Research Applications
Synthesis and Chemical Reactions
- 3-Bromo-5-(methylthio)pyridine is used in the synthesis of various heterocyclic compounds. It is examined in bromination reactions under various conditions, leading to substituted 3-(bromoacetyl)pyridine and N-(pyridinesulfenyl)succinimide (Zav’yalova, Zubarev, & Shestopalov, 2009).
- This compound plays a role in the efficient synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reactions. These derivatives are explored for their potential applications in biological activities such as anti-thrombolytic and biofilm inhibition (Ahmad et al., 2017).
Synthesis of Heterocyclic Compounds
- 3-Bromo-5-(methylthio)pyridine serves as a key precursor in the synthesis of 3-halo-2-(hetero)arylthieno[2,3-b]pyridines and thieno[3,2-b]pyridines, indicating its importance in creating structurally diverse heterocycles (Begouin, Peixoto, & Queiroz, 2013).
Molecular Structure Analysis
- The molecular structures of related pyridine derivatives have been studied, providing insights into their chemical properties and potential applications in various fields of research (Riedmiller, Jockisch, & Schmidbaur, 1999).
Photoinduced Reactions
- Related pyridine compounds have been studied for their photoinduced tautomerization, offering valuable information on their photoreactive properties and potential applications in photochemistry (Vetokhina et al., 2012).
Catalytic Methods
- Pyridines, including related compounds, are crucial in organic chemistry for catalytic methods that introduce functional groups onto aromatic rings. These methods use simple feedstock chemicals, highlighting the versatility of pyridine derivatives (Grozavu et al., 2020).
Spectroscopic and Optical Studies
- Spectroscopic and optical studies of related bromopyridine compounds provide insights into their electronic structure, potentially useful in various applications such as material science and pharmacology (Vural & Kara, 2017).
Density Functional Theory (DFT) Studies
- DFT studies of isomeric pyridine compounds, including those with methylthio groups, reveal their internal rotations and electronic structures, offering valuable information for theoretical and applied chemistry (Eshimbetov, Tojiyev, & Ziyaev, 2017).
Safety And Hazards
3-Bromo-5-(methylthio)pyridine is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing with plenty of water in case of skin or eye contact, removing the victim to fresh air in case of inhalation, and seeking medical attention if symptoms persist .
properties
IUPAC Name |
3-bromo-5-methylsulfanylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNS/c1-9-6-2-5(7)3-8-4-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFNVEXSYXJWQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=CN=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10625369 | |
Record name | 3-Bromo-5-(methylsulfanyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10625369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(methylthio)pyridine | |
CAS RN |
142137-18-6 | |
Record name | 3-Bromo-5-(methylsulfanyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10625369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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